molecular formula C24H22FN3O2S2 B2485189 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide CAS No. 1252824-20-6

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide

Cat. No. B2485189
CAS RN: 1252824-20-6
M. Wt: 467.58
InChI Key: SNSUKTPKXRMUDK-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that have attracted interest for their potential in various applications, notably in pharmacology and material science. Its intricate structure, characterized by a thieno[3,2-d]pyrimidin core, suggests a potential for unique interactions at the molecular level, leading to diverse chemical reactivity and properties.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin compounds involves multiple steps, including condensation reactions, functional group transformations, and the introduction of specific substituents to achieve the desired molecular architecture. For instance, the synthesis of novel antiviral molecules with a similar core structure has been achieved through detailed synthetic pathways, highlighting the complexity and precision required in constructing such molecules (Mary et al., 2020).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives has been extensively studied, revealing insights into their geometric configuration, bond lengths, angles, and intermolecular interactions. Techniques such as X-ray crystallography provide detailed information on the molecular conformation, essential for understanding the compound's reactivity and interactions (Subasri et al., 2016).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin compounds participate in various chemical reactions, attributed to their functional groups and reactive centers. Their chemical properties are influenced by the nature of substituents and the molecular framework, leading to potential applications in drug design and material science. Research on related molecules has explored their reactivity towards nucleophiles, electrophiles, and their potential as intermediates in synthesizing more complex molecules (Gangjee et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their practical application. Studies on similar structures have detailed their solid-state properties, elucidating factors that influence their behavior in different environments (Subasri et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various chemical agents, and stability under different conditions, are fundamental aspects that determine the compound's applications. Research into similar molecules has shed light on their electron distribution, reactivity patterns, and interactions with biological targets, providing a foundation for exploring the chemical properties of the compound (Sunder et al., 2013).

Scientific Research Applications

Quantum Chemical Insight and Molecular Docking

A study by S. Mary et al. highlighted the quantum chemical insights into the molecular structure, natural bond orbital calculations, and vibrational assignments of a novel antiviral active molecule closely related to the specified compound. It demonstrated the equilibrium geometry and provided a detailed analysis of intermolecular interactions based on Hirshfeld surfaces. The paper also investigated the antiviral potency of this molecule against SARS-CoV-2 protein through docking studies, indicating significant potential in the context of COVID-19.

Dual Inhibitory Activities

Research conducted by A. Gangjee et al. focused on compounds with a structure similar to the one , revealing potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These findings suggest the compound's significant therapeutic potential, especially in the design of anticancer drugs.

Radioligand Imaging with PET

The study of F. Dollé et al. described the synthesis and application of a compound structurally related to 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide for the imaging of the translocator protein (18 kDa) with positron emission tomography (PET). This research underscores the compound's potential in neuroimaging and the study of neurodegenerative disorders.

Crystal Structure Analysis

Research by S. Subasri et al. on compounds with a similar structure provided insights into their crystal structures, offering valuable information for understanding the molecular basis of their activity and interactions. Such analysis is crucial for the rational design of new drugs and materials.

Anti-Microbial Activity

A study by J.J. Majithiya et al. synthesized derivatives of a compound structurally related to the specified chemical and investigated their antimicrobial activity. This highlights the compound's potential applications in developing new antimicrobial agents.

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c1-15-3-4-18(11-16(15)2)13-28-23(30)22-20(9-10-31-22)27-24(28)32-14-21(29)26-12-17-5-7-19(25)8-6-17/h3-11H,12-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSUKTPKXRMUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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